molecular formula C10H10O B121003 Benzyl propargyl ether CAS No. 4039-82-1

Benzyl propargyl ether

Cat. No.: B121003
CAS No.: 4039-82-1
M. Wt: 146.19 g/mol
InChI Key: PAQVEXAFKDWGOT-UHFFFAOYSA-N
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Description

Benzyl propargyl ether, also known as (prop-2-yn-1-yloxy)methylbenzene, is an organic compound with the molecular formula C10H10O. It is a clear, colorless to light yellow liquid that is used in various chemical syntheses. This compound is notable for its propargyl group, which is a versatile moiety in organic chemistry, allowing for a wide range of chemical reactions and applications .

Mechanism of Action

Target of Action

Benzyl propargyl ether is a propargyl derivative It is used in the synthesis of substituted carbocyclic aromatic compounds and pharmaceutical compounds , suggesting that its targets could be enzymes or receptors involved in these biochemical pathways.

Mode of Action

It’s known that benzyl ethers can be generated using the williamson ether synthesis . This process involves the initial deprotonation of the alcohol and subsequent reaction with benzyl bromide . The compound may interact with its targets through similar chemical reactions, leading to changes in the target molecules.

Biochemical Pathways

This compound is involved in the synthesis of substituted carbocyclic aromatic compounds and pharmaceutical compounds The synthesis process typically involves reactions such as deprotonation, substitution, and protection/deprotection of functional groups .

Pharmacokinetics

It’s known to be soluble in chloroform , which suggests that it may have good bioavailability due to its solubility in organic solvents.

Result of Action

Its use in the synthesis of substituted carbocyclic aromatic compounds and pharmaceutical compounds suggests that it may contribute to the formation of these complex structures, potentially leading to various biological effects depending on the specific compounds synthesized.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability under recommended storage conditions suggests that it may be sensitive to factors such as temperature and exposure to oxidizing agents . Furthermore, its solubility in chloroform indicates that its action and efficacy may be influenced by the solvent environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl propargyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of benzyl alcohol with propargyl bromide in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions and yields the desired ether product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts such as zinc triflate may also be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: Benzyl propargyl ether undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl propargyl ether is used in a variety of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: Benzyl propargyl ether is unique due to the presence of both the benzyl and propargyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of applications compared to compounds with only one of these groups .

Properties

IUPAC Name

prop-2-ynoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-2-8-11-9-10-6-4-3-5-7-10/h1,3-7H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQVEXAFKDWGOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426059
Record name Benzyl propargyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4039-82-1
Record name Benzyl propargyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(prop-2-yn-1-yloxy)methyl]benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Tetrabutylammonium bromide (19.34 g, 600 mmol) was added to a solution of benzylbromide (71.3 ml, 600 mmol) and propargyl alcohol (35.5 ml, 600 mmol) in 270 ml of toluene and the mixture was heated to 50° C. A solution of sodium hydroxide (24 g, 600 mmol) in 55 ml of water was then added dropwise over a period of 1 hour and stirring was continued for another 3 hours. The reaction mixture was then cooled to 25° C. and transferred into a separatory funnel. The aqueous layer was removed and the organic layer was washed three times with 150 ml of brine. Residual water was removed by repeated azeotropic distillation using toluene. A pale yellow liquid was obtained. Yield: 81.9 g (93.4 %).
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
71.3 mL
Type
reactant
Reaction Step Two
Quantity
35.5 mL
Type
reactant
Reaction Step Two
Quantity
19.34 g
Type
catalyst
Reaction Step Two
Quantity
270 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In preparing the alkynyl intermediate (used as a second reaction product), water (800 ml) was added to sodium hydroxide pellets (800 g) over 20 minutes using a cooling ice bath. The solution was further cooled to 10° C. Hexane (800 ml) and tetrabutylammonium bromide were added followed by propargyl alcohol (237 ml), dropwise over 20 minutes with ice bath cooling. The reaction was allowed to warm to 30° C. during the addition and benzyl chloride (414 ml) was added over 20 minutes, avoiding exothermic conditions. The reaction was warmed to 40° C. for 6 hours at which time gas chromotagraphy analysis indicated all the benzyl chloride had been consumed. After cooling to 25° C., water (800 ml) was added over 10 minutes with ice bath cooling. During this period, the temperature rose to 30° C. The lower, clear aqueous phase was removed and 25% saturated sodium chloride (800 ml) was added to the turbid upper phase. The two phases became clear and the layers were separated. The isolated organic phase was dried with sodium sulphate (20 g) and the hexane evaporated to afford benzyl propargyl ether as an orange oil (515 g, 98.5% pure). The other 1.5% is benzyl ether produced from benzyl alcohol formed in the reaction.
[Compound]
Name
alkynyl
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0 (± 1) mol
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800 mL
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237 mL
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414 mL
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800 mL
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Synthesis routes and methods III

Procedure details

Alternatively, solid potassium hydroxide (12.3 g, 0.22 mole) was stirred with propargyl alcohol (6.0 ml, 0.11 mole) and benzyl chloride (12.8 ml, 0.11 mole) at 60° C. for 16 hours. After cooling to 25° C., hydrochloric acid (80 ml, 3.0M aqueous solution) was added and extracted with hexanes (100 ml, 50 ml). The combined organic extracts were dried over magnesium sulfate and the solvent evaporated. The residue was distilled at 100 torr to afford propargylbenzyl ether as a colorless liquid (bp 140° C., 11.2 g, 71% yield).
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
12.8 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Propargyl alcohol is allowed to react with chloromethylbenzyl ether to obtain 1-benzyloxy-2-propyne (1). Then, this is allowed to react with Grignard reagent and a trifluoroacetic acid ester to obtain 5-benzyloxy-1,1,1-trifluoro-3-pentyne-2-one (2). Then, this is allowed to react with hydride of boron or aluminum to obtain 5-benzyloxy-1,1,1-trifluoro-3-pentyne-2-ol (3). This is acetylated or isobutylated and thereafter lipase or lipase-producing microorganism is allowed to act thereon to obtain optically active (R)-5-benzyloxy-1,1,1-trifluoro-3-pentyne-2-ol [(R)-(3)] and optically active (S)-5-benzyloxy-1,1,1-trifluoro-2-acetoxy (or butoxy)-3-pentyne [(S)-(4)].
Quantity
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Synthesis routes and methods V

Procedure details

4.6 g (192 mmol) of sodium hydride was charged in a 200 ml three-necked flask provided with a 100 ml dropping funnel with a bypass and vacuum-dried in nitrogen stream. Then, thereto was added 100 ml of tetrahydrofuran, followed by cooling to 0° C. Furthermore, 11.2 ml (192 mmol) of propargyl alcohol diluted with 100 ml of tetrahydrofuran was gradually added thereto. After stirring at this temperature for 30 minutes, 22.3 ml (160 mmol) of chloromethylbenzyl ether diluted with 20 ml of tetrahydrofuran was added dropwise, followed by stirring for 30 minutes. After further stirring for 1 hour at room temperature, the reaction was stopped by saturated aqueous ammonium chloride solution and the reaction mixture was rendered weakly acidic with 3N aqueous hydrochloric acid solution and extracted with methylene chloride. The organic layer was dried over anhydrous magnesium sulfate. The solvent was removed by vacuum distillation and then the ether (1) was obtained by vacuum distillation. Boiling point: 80-83° C./ 0.5 mmHg, Yield: 90%
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
22.3 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
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Reaction Step Three
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Yield
90%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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